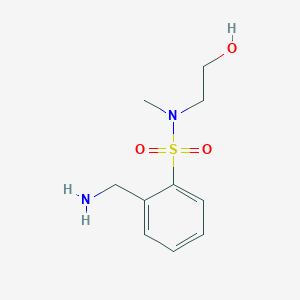

2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a benzenesulfonamide core with an aminomethyl group and a hydroxyethyl group attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with benzenesulfonyl chloride, which reacts with N-methyl-2-aminoethanol to form N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.

Aminomethylation: The next step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where formaldehyde and a secondary amine (such as dimethylamine) are used to introduce the aminomethyl group onto the benzenesulfonamide core.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.

Major Products

Oxidation: Formation of N-(2-oxoethyl)-N-methylbenzenesulfonamide.

Reduction: Formation of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide.

Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial properties, similar to other sulfonamides.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting the activity of bacterial enzymes, thereby preventing the synthesis of essential bacterial components. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Sulfanilamide: A simpler sulfonamide with a similar antibacterial mechanism.

Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: Lacks the aminomethyl group but shares similar chemical properties.

Uniqueness

2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is unique due to the presence of both the aminomethyl and hydroxyethyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications.

Biological Activity

2-(Aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group, which is known for its role in various biological activities. The presence of amino and hydroxyethyl substituents enhances its reactivity and interaction with biological targets.

- Molecular Formula : C₉H₁₄N₂O₃S

- Molecular Weight : 218.29 g/mol

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and pathways:

- Inhibition of Dihydropteroate Synthase : Similar to other sulfonamides, this compound may inhibit bacterial dihydropteroate synthase, an enzyme critical in folate synthesis, leading to antimicrobial effects.

- Modulation of Biochemical Pathways : It has been suggested that this compound can influence various signaling pathways, potentially making it useful in cancer therapy.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Effective against a range of bacterial strains due to its mechanism of inhibiting folate synthesis.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Efficacy Study : A study assessed the antimicrobial properties against various gram-positive and gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL.

- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

-

Cancer Cell Line Study : Research on human cancer cell lines (e.g., HepG2) showed that treatment with the compound resulted in a dose-dependent increase in apoptosis rates.

- Findings : Apoptosis rates increased from 5% in untreated cells to over 25% in cells treated with 10 µM concentration after 48 hours.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the benzene ring or alterations in the sulfonamide group can significantly impact its efficacy.

- Key Modifications :

- Substituents at the para position on the benzene ring enhance binding affinity to target enzymes.

- Hydroxyethyl groups improve solubility and bioavailability.

Table 2: Structure-Activity Relationship Insights

Properties

Molecular Formula |

C10H16N2O3S |

|---|---|

Molecular Weight |

244.31 g/mol |

IUPAC Name |

2-(aminomethyl)-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C10H16N2O3S/c1-12(6-7-13)16(14,15)10-5-3-2-4-9(10)8-11/h2-5,13H,6-8,11H2,1H3 |

InChI Key |

YQVIRUAKYDRCGU-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCO)S(=O)(=O)C1=CC=CC=C1CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.